molecular formula C11H13ClN4O B11483155 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylpropanehydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylpropanehydrazide

Cat. No.: B11483155
M. Wt: 252.70 g/mol
InChI Key: FQUOSEMUEBGZPN-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to the regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: As demonstrated in its synthesis, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triethylamine, malononitrile dimer, and other nucleophiles. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired regioselectivity and yield.

Major Products Formed

The major product formed from the nucleophilic substitution reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer is triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activity, including its effects on various biological pathways.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide is not well-understood. its structure suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes through nucleophilic substitution or other chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with various substituents, such as:

  • 2,6-dichloro-4-methylnicotinonitrile
  • 6-chloro-5-cyano-4-methylpyridine

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide is unique due to its specific combination of substituents on the pyridine ring, which may confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylpropanehydrazide

InChI

InChI=1S/C11H13ClN4O/c1-4-10(17)15-16(3)9-5-7(2)8(6-13)11(12)14-9/h5H,4H2,1-3H3,(H,15,17)

InChI Key

FQUOSEMUEBGZPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NN(C)C1=NC(=C(C(=C1)C)C#N)Cl

Origin of Product

United States

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